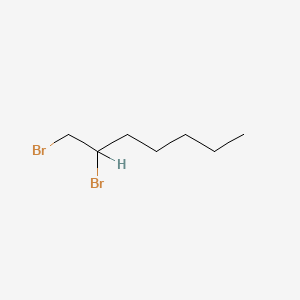

1,2-Dibromoheptane

描述

Contextual Significance of Vicinal Dihaloalkanes in Modern Synthetic Strategies

Vicinal dihaloalkanes are highly versatile building blocks in organic synthesis due to their reactivity towards nucleophiles and bases. wikipedia.orgsavemyexams.com The presence of two halogen atoms on neighboring carbons allows for a range of synthetically useful reactions. libretexts.org One of the most significant applications is in the preparation of alkenes and alkynes through elimination reactions. wikipedia.orglibretexts.org Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, can be induced by a base to form an alkene. wikipedia.orglibretexts.org Furthermore, double dehydrohalogenation of vicinal dibromides with a strong base provides a reliable route to alkynes. libretexts.orgpitt.edumasterorganicchemistry.com

These compounds also participate in dehalogenation reactions, where both halogen atoms are removed to form a double bond, often facilitated by reducing agents like zinc dust or iodide ions. libretexts.org This reactivity makes vicinal dihalides crucial for the interconversion of functional groups and the construction of unsaturated carbon skeletons.

Historical Development of Research on Dihaloalkane Reactivity

The study of haloalkanes and their reactions dates back to the early days of organic chemistry. wikipedia.org Key historical developments include the establishment of methods for the selective formation of carbon-halogen bonds, such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org These foundational methods made haloalkanes readily available for industrial and laboratory use. wikipedia.org

Research into the reactivity of dihaloalkanes has elucidated the mechanisms of their characteristic reactions. For instance, the anti-periplanar arrangement required for efficient E2 elimination reactions was a significant finding in understanding the stereochemical outcomes of dehydrohalogenation. sci-hub.se The development of various reagents and conditions to control the competition between substitution and elimination reactions has also been a major focus of research. libretexts.org

Scope and Academic Research Trajectories for 1,2-Dibromoheptane and Related Derivatives

Current research involving this compound and its derivatives often focuses on their utility in the synthesis of more complex molecules. For example, this compound can be used to synthesize (E)-1-bromohept-2-ene through a base-induced elimination reaction. This product, in turn, is a valuable intermediate for introducing a seven-carbon chain in the synthesis of larger organic structures.

Studies have also explored the interaction of 1,2-dibromoalkanes, including this compound, with carbanions. researchgate.net Research has shown that the reaction of α-carbanions of lithium acylates with this compound leads to oxidative coupling products rather than simple nucleophilic substitution. researchgate.net This highlights the nuanced reactivity of vicinal dibromides and opens avenues for developing new carbon-carbon bond-forming reactions.

Furthermore, derivatives of related structures, such as 1,2,4-triazoles, have been synthesized and investigated for their potential biological activities, including antifungal properties. dergipark.org.trujmm.org.ua While not directly involving this compound, this research on related heterocyclic systems demonstrates the broader interest in functionalized organic molecules that can be accessed through intermediates like vicinal dibromides.

Properties of this compound

Here are some of the key physical and chemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C7H14Br2 | lookchem.commolbase.comnih.gov |

| Molecular Weight | 257.99 g/mol | lookchem.commolbase.comnih.gov |

| Boiling Point | 228 °C at 760 mmHg | lookchem.comguidechem.com |

| Density | 1.51 g/cm³ | lookchem.comguidechem.com |

| Flash Point | 100.8 °C | lookchem.comguidechem.com |

| Refractive Index | 1.4986 | lookchem.com |

| Vapor Pressure | 0.113 mmHg at 25°C | lookchem.com |

| CAS Number | 42474-21-5 | lookchem.commolbase.comnih.gov |

Synthesis of this compound

This compound is typically synthesized through the electrophilic addition of bromine (Br₂) to an alkene. masterorganicchemistry.com The reaction of 1-heptene (B165124) with bromine results in the formation of this compound. lookchem.com This reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. masterorganicchemistry.com The solvent for this reaction is often an inert one, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758). lookchem.commasterorganicchemistry.com

Another synthetic route involves the treatment of 1-heptyne (B1330384) with two equivalents of hydrogen bromide (HBr). brainly.com This reaction proceeds through a two-step electrophilic addition, first forming 1-bromoheptene, which then reacts with a second equivalent of HBr to yield this compound. brainly.com

Reactions of this compound

This compound undergoes several important reactions, primarily elimination reactions.

Dehydrohalogenation: When treated with a strong base, such as potassium tert-butoxide (t-BuOK), this compound undergoes elimination to form vinyl bromides like (E)-1-bromohept-2-ene.

Double Dehydrohalogenation: Using a very strong base like sodium amide (NaNH₂) can lead to two consecutive elimination reactions, resulting in the formation of an alkyne, specifically hept-1-yne. pitt.edumasterorganicchemistry.com

Dehalogenation: Reaction with reducing agents, such as zinc dust, can cause the elimination of both bromine atoms to form 1-heptene. wikipedia.orglibretexts.org

Reaction with Nucleophiles: While elimination is often favored, this compound can react with certain nucleophiles. For instance, its reaction with α-carbanions of lithium acylates has been shown to result in oxidative coupling products. researchgate.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

42474-21-5 |

|---|---|

分子式 |

C7H14Br2 |

分子量 |

257.99 g/mol |

IUPAC 名称 |

1,2-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 |

InChI 键 |

CKVJSNYSBIZAAE-UHFFFAOYSA-N |

SMILES |

CCCCCC(CBr)Br |

规范 SMILES |

CCCCCC(CBr)Br |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Dibromoheptane and Analogous Vicinal Dibromides

Electrophilic Addition Reactions of Bromine to Alkenes

The addition of bromine across a carbon-carbon double bond is a classic and reliable method for the preparation of vicinal dibromides. libretexts.orgmasterorganicchemistry.com This reaction is characterized by its high efficiency and stereospecificity.

Direct Bromination of 1-Heptene (B165124) with Molecular Bromine (Br₂)

The direct reaction of 1-heptene with molecular bromine (Br₂) is a primary route to 1,2-dibromoheptane. This process involves the addition of a bromine atom to each of the two carbons of the double bond. libretexts.org

The mechanism of bromine addition to an alkene, such as 1-heptene, proceeds through a critical intermediate known as a bromonium ion. libretexts.orgchemguide.co.uk The process begins with the π electrons of the alkene's double bond attacking one of the bromine atoms in the Br₂ molecule, which becomes polarized as it approaches the electron-rich double bond. libretexts.orglibretexts.org This induces a dipole in the bromine molecule. libretexts.org The attack results in the formation of a cyclic bromonium ion, a three-membered ring containing a positively charged bromine atom bonded to both carbons of the former double bond. libretexts.orgchemguide.co.uk This intermediate is then attacked by the bromide ion (Br⁻) that was generated in the initial step. libretexts.org

A defining characteristic of the bromination of alkenes is its anti-addition stereospecificity. masterorganicchemistry.comyoutube.com This means that the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com The stereochemical outcome is a direct consequence of the reaction mechanism. The bromide ion attacks one of the carbons of the bromonium ion from the side opposite to the bulky bromonium ion itself. chemguide.co.ukyoutube.com This backside attack, analogous to an Sₙ2 reaction, leads to the exclusive formation of the anti-addition product. youtube.com For a symmetrical alkene like (E)-2-butene, this results in a specific diastereomer, while for an alkene like 1-heptene, which leads to a chiral center, a racemic mixture of enantiomers is formed. masterorganicchemistry.com

The choice of solvent and other reaction conditions can significantly influence the selectivity and outcome of the bromination reaction. Inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used to facilitate the formation of the vicinal dibromide. masterorganicchemistry.com In these solvents, the primary nucleophile available to attack the bromonium ion is the bromide ion, leading to the desired 1,2-dibromo product. libretexts.org

However, if the reaction is carried out in a nucleophilic solvent, such as water or an alcohol, the solvent molecules can compete with the bromide ion in attacking the bromonium ion. masterorganicchemistry.comlibretexts.org When water is used as the solvent, the major product is a halohydrin, where a bromine atom and a hydroxyl group are added across the double bond. masterorganicchemistry.comlibretexts.org The high concentration of the solvent makes it a more likely nucleophile to intercept the intermediate. libretexts.org The polarity of the solvent can also play a role; highly polar solvents can sometimes erode the stereoselectivity of the reaction by stabilizing carbocationic character in the transition state. masterorganicchemistry.com

| Reaction Condition | Predominant Product(s) |

| Br₂ in CCl₄ | This compound |

| Br₂ in H₂O | 1-Bromo-2-heptanol and 2-bromo-1-heptanol (Halohydrin formation) |

| Br₂ in CH₃OH | 1-Bromo-2-methoxyheptane and 2-bromo-1-methoxyheptane |

This table illustrates the influence of the solvent on the products of the bromination of 1-heptene.

Advanced Brominating Reagents and Methodologies

To circumvent some of the hazards associated with using molecular bromine, which is toxic and corrosive, alternative brominating agents have been developed. nih.gov

Dioxane dibromide is a solid, stable complex of dioxane and bromine that serves as a convenient and safer source of electrophilic bromine. beilstein-journals.orgtandfonline.com It has been effectively used for the synthesis of vicinal dibromides from various alkenes. tandfonline.comtandfonline.com

The reaction mediated by dioxane dibromide often proceeds with high anti-diastereoselectivity, similar to the reaction with molecular bromine. tandfonline.comtandfonline.com One of the significant advantages of using dioxane dibromide is the ability to perform the reaction under solvent-free conditions. tandfonline.comresearchgate.net This approach is not only environmentally benign but can also lead to higher yields and purity of the products by minimizing side reactions. beilstein-journals.orgtandfonline.com The Br-Br bond in dioxane dibromide is slightly elongated and polarized compared to molecular bromine, which may enhance its electrophilicity. beilstein-journals.orgnih.gov

| Substrate | Product | Yield (%) |

| Cyclohexene | trans-1,2-Dibromocyclohexane | 95 |

| Styrene | 1,2-Dibromo-1-phenylethane | 92 |

| Ethyl cinnamate | Ethyl 2,3-dibromo-3-phenylpropanoate | 94 |

This table presents the yields of vicinal dibromides synthesized from various alkenes using dioxane dibromide under solvent-free conditions, as reported in a study by Bhar et al. tandfonline.com

Dioxane Dibromide (DD)-Mediated Synthesis of Vicinal Dibromides

Solvent-Free Reaction Environments and Their Advantages

The use of solvent-free reaction conditions offers significant advantages in terms of environmental impact, cost, and safety. Quaternary ammonium (B1175870) tribromides, such as cetyltrimethylammonium tribromide (CTMATB), have proven to be effective reagents for the solvent-free bromination of alkenes. e-journals.in These reactions can be carried out efficiently in a hot air oven or under microwave irradiation, providing good yields of vicinal dibromo compounds in short reaction times. e-journals.in The solid nature and stability of these reagents make them easier and safer to handle compared to liquid bromine. niscpr.res.in

The advantages of solvent-free approaches include:

Reduced use of hazardous and volatile organic solvents. e-journals.inniscpr.res.in

Simplified reaction work-up and product isolation. acgpubs.org

Potential for increased reaction rates due to high concentration of reactants. e-journals.in

Cost-effectiveness and improved process efficiency. scispace.com

Mechanical milling is another solvent-free technique that has been successfully employed for the bromination of various alkenes using sodium bromide and oxone. rsc.org This method provides good to excellent yields of the brominated products. rsc.org

| Method | Brominating Agent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Hot Air Oven/Microwave | Cetyltrimethylammonium tribromide (CTMATB) | Solvent-free, 60-90°C | Good yields, short reaction times, ease of handling | e-journals.inacgpubs.org |

| Mechanical Milling | Sodium bromide/Oxone | Solvent-free, room temperature | Good to excellent yields, environmentally benign | rsc.org |

Diastereoselectivity and Purity Control in Dioxane Dibromide Additions

Dioxane dibromide is a solid, stable complex of dioxane and bromine that serves as a convenient and selective brominating agent. Its use in the bromination of alkenes, including electron-deficient and electron-rich systems, often leads to high diastereoselectivity, favoring the formation of anti-dibromides. beilstein-journals.org This stereochemical outcome is consistent with a mechanism involving a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. masterorganicchemistry.com

The stereoselectivity of the addition is influenced by the structure of the alkene. For instance, the bromination of cyclic alkenes typically yields the trans-dibromide. youtube.com The purity of the product is often high, as the formation of side products can be minimized under controlled conditions. beilstein-journals.org However, the electronic nature and position of substituents on the alkene can significantly influence the reaction's outcome, sometimes leading to substitution reactions instead of addition, particularly in coumarin (B35378) derivatives. beilstein-journals.org

Application of Ionic Liquids as Catalysts and Brominating Agents

Ionic liquids (ILs) have emerged as "green" recyclable alternatives to volatile organic solvents in a variety of chemical transformations, including the halogenation of alkenes. organic-chemistry.org They can act as both solvents and catalysts, often enhancing reaction rates and selectivity. niscpr.res.inresearchgate.net For instance, the bromination of alkenes in room-temperature ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) proceeds with high stereoselectivity to give the anti-addition products in excellent yields. organic-chemistry.org

Several ionic liquid-based systems have been developed for bromination:

Phenyltrimethylammonium tribromide (PTT) in an ionic liquid: This system has been used for the efficient bromoazidation of alkenes, demonstrating the ability of the ionic liquid to stabilize the bromonium ion intermediate. niscpr.res.inresearchgate.net

N-octylquinolinium tribromide: This task-specific ionic liquid acts as both the brominating agent and the solvent, allowing for the complete bromination of alkenes at room temperature without the need for an additional organic solvent. scispace.com

In situ generation of bromine: Bromination of alkenes has been achieved by the oxidation of sodium bromide with hydrogen peroxide in an ionic liquid, avoiding the direct use of elemental bromine. researchgate.net

The use of ionic liquids offers several benefits, including high yields, enhanced reaction rates, high stereoselectivity, and the potential for recycling the reaction medium. organic-chemistry.orgorganic-chemistry.org

Multi-Step Synthetic Sequences Involving Vicinal Dibromide Intermediates

Vicinal dibromides like this compound are valuable intermediates in multi-step synthetic sequences.

Retrosynthetic Approaches to this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler starting materials. youtube.comwikipedia.org For this compound, the most direct retrosynthetic disconnection breaks the two carbon-bromine bonds, identifying hept-1-ene as the immediate precursor.

A plausible retrosynthetic pathway is as follows:

Target: this compound

Precursor 1: Hept-1-ene (via bromination)

Precursor 2: 1-Bromoheptane (via dehydrohalogenation) youtube.com

Starting Material: Heptane (via radical halogenation) youtube.com

This approach highlights the importance of vicinal dibromides as a key functional group transformation product from alkenes.

Integration of Radical Halogenation and Subsequent Dehydrohalogenation for Alkene Precursors

The synthesis of the alkene precursor, hept-1-ene, can be achieved from the corresponding alkane, heptane, through a two-step process. The first step involves the radical halogenation of heptane. chemistrysteps.com While chlorination is generally faster, bromination is more selective, favoring the formation of the more substituted alkyl halide. chemistrysteps.com For a terminal alkene like hept-1-ene, a less substituted alkyl halide is desired, which can be favored under certain conditions or by using specific reagents.

Once the alkyl halide (e.g., 1-bromoheptane) is obtained, it can be converted to the alkene via a dehydrohalogenation reaction. openstax.org This elimination reaction is typically carried out using a strong, non-nucleophilic base, such as potassium t-butoxide, to favor the formation of the less substituted alkene (Hofmann product) if starting from a secondary halide, or simply to effect the elimination. youtube.com The resulting alkene is then ready for bromination to yield the target this compound. youtube.com

Mechanistic and Kinetic Studies in Dibromide Formation (e.g., 1,7-Dibromoheptane (B124887) Synthesis)

The synthesis of 1,7-dibromoheptane from 1,7-heptanediol (B42083) and hydrobromic acid provides insights into the kinetics and mechanism of dibromide formation, which can be relevant to understanding similar transformations. asianpubs.org This reaction proceeds through a consecutive SN2 mechanism. asianpubs.org

The process involves two main steps:

Formation of the intermediate, 7-bromo-1-heptanol (B124907), from 1,7-heptanediol and hydrobromic acid. This is the slower, rate-determining step. asianpubs.org

Formation of the final product, 1,7-dibromoheptane, from 7-bromo-1-heptanol and hydrobromic acid. This step is significantly faster than the first. asianpubs.org

A kinetic model for this reaction has been established, and the rate constants for each step have been determined at different temperatures. asianpubs.org The data confirms that the first bromination step is much slower than the second, a key feature of this consecutive reaction mechanism. asianpubs.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Reaction Mechanism | Consecutive SN2 | Indicates a two-step nucleophilic substitution process. | asianpubs.org |

| Rate-Determining Step | Formation of 7-bromo-1-heptanol | The first bromination is slower than the second. | asianpubs.org |

Elucidation of Consecutive Reaction Mechanisms (SN2 Pathways)

The formation of vicinal dibromides, such as this compound, and analogous compounds often proceeds through a consecutive reaction mechanism. A pertinent example that illustrates this pathway is the synthesis of 1,7-dibromoheptane from 1,7-heptanediol using hydrobromic acid, which follows a two-step SN2 (Substitution Nucleophilic Bimolecular) process. asianpubs.org This model provides a clear framework for understanding the sequential nature of such reactions.

Where:

A is the initial reactant (e.g., 1,7-heptanediol).

C is the intermediate product (e.g., 7-bromo-1-heptanol).

D is the final product (e.g., 1,7-dibromoheptane).

In this sequence, the formation of the intermediate C from A is the first step, and the subsequent conversion of C into the final product D is the second step. asianpubs.org Studies show that the first step is typically the slower, rate-determining step of the reaction, while the second step proceeds more rapidly. asianpubs.org

Both steps adhere to the SN2 reaction mechanism , which is characterized by several key features:

Bimolecular Rate Law : The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Concerted Mechanism : The entire process occurs in a single, coordinated step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. researchgate.net

Backside Attack : The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center, a hallmark of the SN2 pathway.

In the context of forming a dibromoalkane from a diol, the first SN2 reaction involves the substitution of a hydroxyl group by a bromide ion to form the bromo-alcohol intermediate. The second SN2 reaction involves the substitution of the remaining hydroxyl group to yield the final dibromoalkane product. asianpubs.org

Quantitative Determination of Reaction Rate Constants and Activation Energies

The kinetics of consecutive reactions can be quantified by determining the reaction rate constants for each step. Using the synthesis of 1,7-dibromoheptane as an analogue, the rate constants for the first step (k₁) and the second step (k₂) have been calculated under various conditions. asianpubs.org It was observed that the rate constant for the second step (k₂) is significantly greater than that of the first step (k₁), confirming that the initial bromination is the rate-controlling step. asianpubs.org

The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T): ln(k) = -Ea/RT + ln(A)

Where:

Ea is the activation energy.

R is the universal gas constant (8.314 J/K·mol).

A is the pre-exponential factor, which relates to collision frequency and orientation. atlanticoer-relatlantique.ca

By measuring the reaction rates at different temperatures, the activation energy can be determined graphically by plotting ln(k) versus 1/T, where the slope of the line is equal to -Ea/R. atlanticoer-relatlantique.cawofford.edu For the synthesis of 1,7-dibromoheptane, the apparent activation energy was calculated to be 89.56 kJ/mol , with a pre-exponential factor (A) of 3.28 x 10⁹ . asianpubs.org

Table 1: Illustrative Reaction Rate Constants for an Analogous Dibromide Synthesis at Various Temperatures

| Temperature (°C) | k₁ (L·mol⁻¹·min⁻¹) | k₂ (L·mol⁻¹·min⁻¹) |

|---|---|---|

| 85 | 0.0018 | 0.0075 |

| 90 | 0.0028 | 0.0100 |

| 95 | 0.0040 | 0.0132 |

| 100 | 0.0055 | 0.0170 |

Data derived from the synthesis of 1,7-dibromoheptane, serving as an analogue. asianpubs.org

Solvent Polarity Effects on Reaction Kinetics and Product Distribution

Solvent polarity plays a critical role in the kinetics of SN2 reactions, influencing both the reaction rate and the distribution of products. ajpojournals.org The effect of the solvent depends on the nature of the reactants and the transition state.

Polar Protic Solvents : These solvents (e.g., water, ethanol) have O-H or N-H bonds and can stabilize both carbocations and anions. They are particularly effective at stabilizing the leaving group and any charged intermediates, which can accelerate SN1 reactions. libretexts.org In SN2 reactions, they can solvate the nucleophile, potentially hindering its reactivity. ku.edu

Polar Aprotic Solvents : These solvents (e.g., acetone, DMSO) have dipoles but lack O-H or N-H bonds. They are poor at solvating anions, leaving the nucleophile relatively "bare" and highly reactive, which generally favors SN2 reactions. libretexts.org

In reactions where neutral reactants form a charged transition state, as is common in many SN2 processes, increasing the solvent polarity can stabilize the transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. ajpojournals.orgku.edu This is observed in the synthesis of imidazolium (B1220033) ionic liquids via an SN2 mechanism, where the rate constant in the highly polar solvent DMSO is over an order of magnitude larger than in the less polar methanol. rsc.org

In the consecutive reaction to form 1,7-dibromoheptane, the difference in rates between the first (k₁) and second (k₂) steps can be partly attributed to polarity effects. The initial reactant, 1,7-heptanediol, is more polar and reacts in a more aqueous environment. The intermediate, 7-bromo-1-heptanol, is less polar and is believed to react in a micro-environment of lower polarity. This change in the reaction environment influences the relative rates of the two consecutive SN2 steps. asianpubs.org

Table 2: General Effects of Solvent Polarity on SN2 Reaction Rates

| Reactant & Nucleophile Charge | Transition State | Effect of Increasing Solvent Polarity |

|---|---|---|

| Neutral + Neutral | Polar | Rate increases |

| Neutral + Anion | Charge is dispersed | Rate decreases slightly |

| Cation + Neutral | Charge is dispersed | Rate decreases slightly |

| Cation + Anion | Neutral | Rate decreases significantly |

This table summarizes established principles of solvent effects on SN2 reactions.

Utilization of this compound as a Synthetic Precursor

This compound serves as a versatile precursor in organic synthesis, primarily utilized in elimination and substitution reactions to create other valuable compounds.

One of its most common applications is in dehydrohalogenation reactions to form alkenes. Through a base-induced elimination, this compound can be converted into (E)-1-bromohept-2-ene. This reaction is typically carried out using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) to favor the formation of the more stable E-isomer. Vicinal dibromides can also undergo double elimination with a very strong base, such as sodium amide (NaNH₂), to yield alkynes. libretexts.orgmasterorganicchemistry.com

Furthermore, the general class of dibromoalkanes, including isomers like 1,7-dibromoheptane, are important building blocks for more complex molecular architectures. They are used in the synthesis of:

Macrocyclic Compounds : They can be used to link two parts of a molecule to form a ring, as seen in the synthesis of macrocyclic anion receptors. rsc.org

PET Radioligands : Dibromoalkanes are employed as linkers in the synthesis of novel radiotracers for Positron Emission Tomography (PET) imaging.

Zeolite Synthesis : Certain dibromoalkanes act as precursors for organic structure-directing agents used in the synthesis of zeolites. google.comrsc.org

Biologically Active Molecules : Regioselective elimination reactions of functionalized 1,2-dibromoalkanes are key steps in the total synthesis of natural products like (-)-tuliparin B and tremetones. thieme-connect.deoup.com

These applications highlight the utility of this compound and its isomers as foundational materials for constructing a wide array of functional organic molecules. researchgate.netcaymanchem.comresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 1,2 Dibromoheptane and Vicinal Dibromides

Reductive Dehalogenation Reactions

Reductive dehalogenation involves the removal of halogen atoms from a molecule through the addition of electrons. In the case of vicinal dibromides, this process, also known as reductive β-elimination, typically results in the formation of an alkene. epa.govdtic.mil The reaction mechanism can be complex and is highly dependent on the reductant, the structure of the dibromide, the solvent, and the temperature. dtic.mil

Electron Transfer Mechanisms: Differentiating One-Electron vs. Two-Electron Pathways

A key area of investigation in the reductive dehalogenation of vicinal dibromides is the nature of the electron transfer process. The reaction can proceed through two primary pathways: a stepwise single-electron transfer (SET) mechanism or a concerted two-electron transfer. dtic.mil

In a single-electron transfer (SET) mechanism, the reaction proceeds through a radical intermediate. The first electron transfer results in the formation of a bridged bromine radical, which can undergo conformational changes before the transfer of a second electron to form the final alkene product. dtic.milacs.org This pathway often leads to a mixture of geometric isomers (E and Z) of the resulting alkene. acs.org

Conversely, a two-electron transfer pathway is generally a more concerted process. dtic.mil This mechanism is often envisioned as a nucleophilic attack on one of the bromine atoms, leading to a direct anti-elimination of the two bromine atoms to form the alkene. dtic.mildoubtnut.com This pathway is typically highly stereospecific. dtic.mil

The use of stereoisomers of vicinal dibromides, such as the meso and dl-pairs of 2,3-dibromobutane (B42614) or the threo and erythro isomers of 2,3-dibromopentane (B1620338), has been instrumental in elucidating the reaction mechanism. dtic.milresearchgate.net The stereochemical outcome of the dehalogenation of these probes provides significant insight into whether the reaction proceeds via a one-electron or two-electron pathway.

If a reaction is stereospecific, meaning a particular stereoisomer of the starting material yields a specific stereoisomer of the product, it is often indicative of a concerted two-electron mechanism with a preference for an anti-periplanar arrangement of the bromine atoms. For example, the threo isomer would yield the (Z)-alkene, and the erythro isomer would produce the (E)-alkene. dtic.mil In contrast, if both starting stereoisomers lead to the same mixture of (E) and (Z)-alkenes, it suggests the involvement of a common radical intermediate, which is characteristic of a single-electron transfer mechanism. dtic.mil

Zerovalent metals like iron (Fe⁰) and zinc (Zn⁰) are effective reductants for the dehalogenation of vicinal dibromides. dtic.milacs.org Studies using stereoisomeric probes have shown that these metals often lead to highly stereospecific anti-elimination products, similar to what is observed with classic two-electron nucleophilic reductants like iodide. dtic.mil This might suggest that zerovalent metals operate through a two-electron transfer mechanism.

However, the situation is more complex because these are heterogeneous reactions occurring at the metal surface. dtic.mil It is possible that the reaction proceeds via two rapid, sequential single-electron transfers. acs.orgresearchgate.net The high concentration of reducing equivalents at the metal surface could facilitate the second electron transfer to occur much faster than the rate of carbon-carbon bond rotation in the intermediate radical, resulting in a stereospecific outcome that mimics a two-electron pathway. dtic.mil

The interaction with metal oxides, such as goethite (α-FeOOH) with adsorbed Fe(II), also promotes reductive dehalogenation. acs.orgresearchgate.netnih.gov Even though Fe(II) adsorbed on goethite is considered a one-electron reductant, it can still lead to high stereospecificity. acs.orgresearchgate.net This is attributed to the locally high concentration of reductants at the oxide-water interface, enabling two successive single-electron transfers to happen rapidly. acs.orgresearchgate.netnih.gov The presence of certain iron oxides like magnetite can enhance dechlorination, while others like goethite and hematite (B75146) may decrease the reactivity of zerovalent iron. umass.edu

The ratio of the (E) and (Z) stereoisomers of the resulting alkene is a powerful tool for mechanistic diagnosis. dtic.mil In a single-electron transfer process, the E:Z ratio is determined by the relative rates of the second electron transfer and the rotation around the central carbon-carbon bond of the radical intermediate, as well as the relative stabilities of the different radical conformers. acs.org If the C-C bond rotation is fast relative to the second electron transfer, the same E:Z ratio should be obtained regardless of which starting stereoisomer was used. dtic.mil

For aliphatic vicinal dibromides, reduction often yields a mixture of E and Z olefins because the rotational conformers of the intermediate radical are close in energy. dtic.mil In contrast, a concerted two-electron anti-elimination is highly stereospecific, with the E:Z ratio being directly determined by the stereochemistry of the starting dibromide. dtic.mil

| Reductant | Substrate | Product Ratio (E:Z) | Inferred Mechanism |

| Iodide (I⁻) | threo-2,3-Dibromopentane | >95% Z-2-pentene | Two-electron, anti-elimination dtic.mil |

| Iodide (I⁻) | erythro-2,3-Dibromopentane | >95% E-2-pentene | Two-electron, anti-elimination dtic.mil |

| Zerovalent Iron (Fe⁰) | threo-2,3-Dibromopentane | >95% Z-2-pentene | Appears as two-electron, likely rapid sequential SET dtic.mil |

| Zerovalent Iron (Fe⁰) | erythro-2,3-Dibromopentane | >95% E-2-pentene | Appears as two-electron, likely rapid sequential SET dtic.mil |

| Chromium(II) (Cr(II)) | threo-2,3-Dibromopentane | ~32% Z-2-pentene, 68% E-2-pentene | One-electron (SET) dtic.mil |

| Chromium(II) (Cr(II)) | erythro-2,3-Dibromopentane | ~27% Z-2-pentene, 73% E-2-pentene | One-electron (SET) dtic.mil |

The direct detection of transient intermediates in these reactions is challenging. While the formation of free radicals is a key feature of the SET pathway, their steady-state concentrations are expected to be extremely low in the presence of powerful reductants like zerovalent metals, making direct observation difficult. dtic.mil The rapid reduction of any formed radical intermediate would prevent it from participating in other characteristic radical reactions like coupling or hydrogen atom abstraction. dtic.milacs.org

The apparent formation of radical coupling products in some systems may instead point to the involvement of surface-bound organometallic intermediates. acs.orgresearchgate.net These species could arise from the interaction of the alkyl halide with the metal surface and may not be true free radicals that have escaped into the bulk solution. acs.org

Reductant Specificity in Dehalogenation (e.g., Cr(II) vs. Iodide)

The choice of reductant has a profound impact on the reaction mechanism and the resulting product distribution. dtic.mil

Iodide (I⁻) is considered a classic nucleophilic, two-electron reductant, particularly in organic solvents. dtic.mil It typically promotes a concerted anti-elimination, leading to high stereospecificity. dtic.mildoubtnut.com For instance, the reaction of 2,3-dibromopentane stereoisomers with iodide yields products with very high isomeric purity, consistent with a two-electron pathway. dtic.mil

In contrast, Chromium(II) (Cr(II)) is known to act as a one-electron reductant. dtic.mil The reduction of vicinal dibromides with Cr(II) results in a mixture of (E) and (Z)-olefins, largely independent of the stereochemistry of the starting material. dtic.mil This is strong evidence for a single-electron transfer mechanism involving a radical intermediate that has sufficient time to equilibrate its conformations before the second electron transfer occurs. dtic.mil Comparing the outcomes of reductions by iodide and Cr(II) provides a clear benchmark for distinguishing between one- and two-electron pathways. dtic.milacs.org

Elimination Reactions to Form Unsaturated Hydrocarbons

The transformation of vicinal dibromides, such as 1,2-dibromoheptane, into unsaturated hydrocarbons through elimination reactions is a cornerstone of synthetic organic chemistry. These reactions, particularly double dehydrohalogenation, provide a direct pathway to alkynes.

The synthesis of alkynes from vicinal dihalides involves a twofold elimination of hydrogen halide (HX). uomustansiriyah.edu.iqunacademy.com This process is typically achieved by treating the dihaloalkane with a strong base. uomustansiriyah.edu.iqchemistrytalk.org The reaction proceeds through a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne. uomustansiriyah.edu.iqlibretexts.org

For instance, the reaction of 1,2-dibromopentane, an analog of this compound, with a strong base like sodium amide, leads to the formation of 1-pentyne. libretexts.orglibretexts.org This transformation underscores the utility of double dehydrohalogenation in preparing terminal alkynes. libretexts.orgntu.edu.sg

The elimination of halogens from vicinal dibromides often proceeds via an E2 mechanism, which has specific stereochemical requirements. tminehan.comuomustansiriyah.edu.iq For the reaction to occur, the two bromine atoms must be in an anti-periplanar conformation. tminehan.comchemistrysteps.com This geometric arrangement is necessary for the concerted removal of the two halogen atoms. tminehan.com

The stereospecific nature of this reaction is evident in the dehalogenation of stereoisomeric 1,2-dibromo-1,2-diphenylethanes. libretexts.org The meso-diastereomer and the racemic-diastereomer each yield a different stereoisomeric product upon dehydrohalogenation with potassium hydroxide (B78521) in alcohol, highlighting the importance of the anti-relationship between the eliminating groups. libretexts.org Similarly, the dehalogenation of vicinal dihalides with iodide ion is a stereospecific E2 process that requires an anti-coplanar arrangement of the bromine atoms. tminehan.com

The choice of base and reaction conditions is critical for achieving high yields of alkynes and minimizing side reactions. libretexts.orgvedantu.com Strong bases are essential for promoting the double dehydrohalogenation. chemistrytalk.orgvedantu.com Commonly used strong bases include potassium hydroxide (KOH) in ethanol, sodium amide (NaNH₂) in liquid ammonia (B1221849), and various alkoxides like potassium tert-butoxide. uomustansiriyah.edu.iqunacademy.comvedantu.com

Sodium amide in liquid ammonia is a particularly effective reagent system for the synthesis of terminal alkynes from vicinal dihalides. libretexts.orgvedantu.com When a terminal alkyne is the desired product, three equivalents of NaNH₂ are often necessary. This is because the terminal alkyne formed is acidic enough to be deprotonated by the amide ion, consuming an equivalent of the base. ntu.edu.sgvedantu.com

The reaction temperature and solvent also play a significant role. For example, the synthesis of alkynes from 1,2-dihalobutanes can be carried out at temperatures between the boiling point of the alkyne product and the boiling point of the polyol solvent, typically ranging from 115 to 240 °C. google.com The use of polar aprotic solvents like DMF, DMSO, or THF can enhance the reaction by solvating the nucleophile. chemistrytalk.org

| Reactant | Base/Reagent | Solvent | Product |

| 1,2-Dibromopentane | Sodium amide | Liquid ammonia | 1-Pentyne |

| 1,2-Dibromobutane | Potassium hydroxide | Ethanol | 1-Butyne and 2-Butyne |

| 1,2-Dichloroethane | Potassium hydroxide | Ethanol | Chloroethene |

| 1,2-Diphenylethylene dibromide | Potassium hydroxide | Ethanol | Diphenylacetylene |

In elimination reactions that can lead to more than one product, regioselectivity and stereoselectivity are important considerations. Zaitsev's rule generally predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.org However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene, known as the Hofmann product. tminehan.comsaskoer.ca

E2 reactions are also stereoselective, typically favoring the formation of the trans (E) alkene over the cis (Z) alkene because the transition state leading to the trans isomer is more stable. chemistrysteps.comsaskoer.ca The stereochemical outcome is dictated by the anti-periplanar arrangement of the eliminating hydrogen and leaving group. chemistrysteps.com If there is only one beta-hydrogen available for elimination, the reaction becomes stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product. chemistrysteps.com

Double Dehydrohalogenation to Yield Alkynes

Intramolecular Rearrangements: Dyotropic Reactions

A dyotropic reaction is a pericyclic valence isomerization where two sigma bonds simultaneously migrate intramolecularly. wikipedia.orgwikipedia.org In a Type I dyotropic rearrangement, two migrating groups exchange their relative positions. wikipedia.orgwikipedia.org

This type of rearrangement has been observed in vicinal dibromides. For example, the two bromine atoms in 3-tert-butyl-trans-1,2-dibromohexane undergo mutarotation upon heating. wikipedia.orgwikipedia.org In the transition state, both bromine atoms are symmetrically connected to both carbon atoms on opposite sides in a concerted manner. wikipedia.orgwikipedia.org Theoretical predictions and experimental evidence have confirmed the stereospecific dyotropic racemization of enantiomerically pure D and L-1,2-dibromo-1,2-diphenylethane in refluxing benzene, without crossover to the meso-isomer. researchgate.net This rearrangement proceeds through a six-electron pericyclic process. researchgate.net While aryl-substituted vicinal dibromides undergo this rearrangement, alkyl analogs like this compound are less prone to it due to a lack of sufficient orbital overlap to stabilize the transition state.

Concerted versus Stepwise Nature of Dyotropic Pathways

Dyotropic reactions are pericyclic valence isomerizations where two sigma bonds migrate intramolecularly at the same time. wikipedia.org In the context of vicinal dibromides like this compound, this typically refers to a Type I rearrangement, where the two bromine atoms exchange their positions. wikipedia.orgwikipedia.org The mechanistic nature of this transformation—whether it occurs in a single, concerted step or through a multi-step, stepwise pathway—is a subject of significant theoretical and experimental investigation. escholarship.orgacs.org

The concerted pathway is a thermally allowed pericyclic process. acs.org In this mechanism, both bromine atoms are symmetrically connected to the two carbon atoms in the transition state, migrating to opposite sides of the carbon backbone simultaneously. wikipedia.orgwikipedia.org A key piece of evidence for a concerted dyotropic rearrangement is the stereochemical outcome; for instance, the racemization of an enantiomerically pure vicinal dibromide without any crossover to form the meso isomer is a signature of this pathway. researchgate.net This stereospecificity rules out dissociation-recombination pathways that would involve intermediate ions. researchgate.net Computational studies on simple systems like 1,2-dibromoethane (B42909) have explored the transition state for this rearrangement. ic.ac.uk

In contrast, a stepwise mechanism involves the formation of intermediates. acs.org These pathways can become dominant under certain conditions, particularly with the use of a Lewis acid catalyst. acs.org For example, in studies on bromocycloheptene systems, the uncatalyzed reaction proceeds through a concerted dyotropic rearrangement, whereas the Lewis acid-catalyzed (ZnBr₂) reaction follows a stepwise path. acs.orgacs.org The catalyzed mechanism involves the ionization of a C-Br bond to form a contact ion-pair intermediate, which then proceeds to the rearranged product through a second transition state. acs.org The activation barrier for the catalyzed, stepwise reaction is often significantly lower than for the uncatalyzed, concerted version. acs.org

The choice between a concerted and stepwise mechanism can be influenced by factors such as the substrate's structure, the solvent, and the presence of catalysts. escholarship.org While some ionic dyotropic rearrangements are known, the concerted pathway remains a key area of study for understanding these unique molecular reorganizations. acs.org

Table 1: Comparison of Concerted and Stepwise Dyotropic Pathways for Vicinal Dibromides

| Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Nature | Single transition state. wikipedia.orgwikipedia.org | Involves one or more intermediates. acs.org |

| Stereochemistry | Highly stereospecific (e.g., inversion at both carbons). researchgate.net | May lead to a loss of stereospecificity depending on the intermediate's nature. |

| Kinetics | Typically a higher activation barrier in uncatalyzed reactions. acs.orgacs.org | Often facilitated by catalysts (e.g., Lewis acids), resulting in lower activation barriers. acs.org |

| Intermediates | No intermediates are formed. researchgate.net | Involves intermediates such as carbocations or ion pairs. acs.org |

| Example Condition | Thermal rearrangement in a non-polar solvent. wikipedia.orgresearchgate.net | Lewis acid catalysis. acs.org |

Nucleophilic Substitution Reactions at Brominated Carbons

The carbon-bromine bonds in this compound are polarized, with the carbon atoms carrying a partial positive charge, making them electrophilic centers susceptible to attack by nucleophiles. savemyexams.com This reactivity facilitates nucleophilic substitution reactions, where a nucleophile replaces one or both of the bromine atoms. byjus.comncert.nic.in These reactions primarily proceed via two distinct mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.comutexas.edu

The SN2 mechanism is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously. youtube.comchemguide.co.uk The nucleophile performs a "backside attack," approaching the electrophilic carbon from the side opposite the bromine leaving group. chemguide.co.uk This leads to a predictable inversion of stereochemical configuration at the reaction center. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the halogenoalkane substrate and the nucleophile. ncert.nic.inmasterorganicchemistry.com For halogenoalkanes, the reactivity in SN2 reactions generally follows the order: primary > secondary > tertiary, due to steric hindrance. ncert.nic.inmasterorganicchemistry.com As this compound contains two secondary brominated carbons, a backside attack is possible but may be slower than for a primary halogenoalkane. chemguide.co.uk

The SN1 mechanism is a two-step process. chemguide.co.ukchemguide.co.uk The first and rate-determining step is the slow ionization of the C-Br bond to form a planar carbocation intermediate and a bromide ion. ncert.nic.inchemguide.co.uk In the second, rapid step, the nucleophile can attack the carbocation from either face, resulting in a mixture of products with both retention and inversion of configuration, often leading to racemization. masterorganicchemistry.comksu.edu.sa The rate of an SN1 reaction depends only on the concentration of the substrate, as the nucleophile is not involved in the slow step. ncert.nic.inmasterorganicchemistry.com This mechanism is favored for tertiary halides because they form more stable carbocations. chemguide.co.uk Secondary halogenoalkanes, like the brominated carbons in this compound, can react through either the SN1 or SN2 mechanism, or a mixture of both, depending on factors like the strength of the nucleophile, the solvent polarity, and the temperature. chemguide.co.ukchemguide.co.uk

Table 2: Key Characteristics of SN1 and SN2 Reactions at a Brominated Carbon

| Characteristic | SN2 Mechanism | SN1 Mechanism |

|---|---|---|

| Kinetics | Second-order rate (depends on [substrate] and [nucleophile]). ncert.nic.inmasterorganicchemistry.com | First-order rate (depends only on [substrate]). ncert.nic.inmasterorganicchemistry.com |

| Mechanism | Single, concerted step. youtube.comksu.edu.sa | Two steps with a carbocation intermediate. ncert.nic.inksu.edu.sa |

| Substrate Reactivity | Methyl > Primary > Secondary >> Tertiary (due to sterics). masterorganicchemistry.com | Tertiary > Secondary >> Primary (due to carbocation stability). masterorganicchemistry.comchemguide.co.uk |

| Stereochemistry | Complete inversion of configuration. masterorganicchemistry.comutexas.edu | Racemization (mixture of inversion and retention). masterorganicchemistry.com |

| Nucleophile | Favored by strong, concentrated nucleophiles. ksu.edu.sa | Nucleophile strength is less critical. masterorganicchemistry.com |

| Solvent | Favored by polar aprotic solvents. youtube.com | Favored by polar protic solvents. ncert.nic.in |

| Rearrangements | No carbocation, so no rearrangements. youtube.com | Carbocation intermediate can undergo rearrangement. |

Advanced Spectroscopic and Computational Characterization of 1,2 Dibromoheptane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,2-dibromoheptane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For this compound (CH₃(CH₂)₄CHBrCH₂Br), each chemically distinct proton produces a unique signal, or resonance, in the spectrum. The chemical shift (δ) of these signals is influenced by the electronegativity of the neighboring bromine atoms, which deshield the adjacent protons, causing their signals to appear at a higher frequency (further downfield) compared to simple alkanes.

The signal for the methine proton (-CHBr) is expected to be the most downfield, appearing as a multiplet due to coupling with the adjacent methylene protons (-CH₂Br and -CH₂-). The diastereotopic protons of the -CH₂Br group will also exhibit complex splitting patterns due to both geminal and vicinal coupling. The remaining methylene groups of the pentyl chain will appear further upfield, with the terminal methyl group being the most shielded and appearing at the lowest chemical shift.

Detailed research findings indicate that the chemical shifts for protons adjacent to bromine atoms in similar bromoalkanes typically fall in the range of 3.5-4.5 ppm. The stereochemistry at the chiral center (C2) can influence the spectrum; in an enantiomerically pure sample, the diastereotopic nature of the C1 protons would be more pronounced.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| -CH₂Br (H1, H1') | ~3.8 - 4.0 | Multiplet (dd or ddd) | -CHBr- (H2) |

| -CHBr- (H2) | ~4.1 - 4.3 | Multiplet | -CH₂Br (H1, H1'), -CH₂- (H3) |

| -CH₂- (H3) | ~1.9 - 2.1 | Multiplet | -CHBr- (H2), -CH₂- (H4) |

| -CH₂- (H4, H5, H6) | ~1.3 - 1.5 | Multiplet | Adjacent -CH₂- groups |

| -CH₃ (H7) | ~0.9 | Triplet | -CH₂- (H6) |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each of the seven non-equivalent carbon atoms will produce a single peak. This allows for the unambiguous confirmation of the seven-carbon chain.

The chemical shifts of the carbons are significantly affected by the attached bromine atoms. The carbon atoms directly bonded to bromine (C1 and C2) are deshielded and will appear at the lowest field (highest ppm values). The effect of the electronegative bromine atoms diminishes with distance along the alkyl chain, resulting in the other carbon signals appearing progressively upfield. The carbon of the terminal methyl group (C7) will be the most shielded and have the lowest chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂Br) | ~35 - 45 |

| C2 (-CHBr-) | ~50 - 60 |

| C3 | ~30 - 35 |

| C4 | ~28 - 32 |

| C5 | ~25 - 30 |

| C6 | ~22 - 26 |

| C7 (-CH₃) | ~13 - 15 |

Two-dimensional (2D) NMR experiments are powerful for mapping the connectivity between atoms.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would show cross-peaks connecting the signals of adjacent protons. This technique is invaluable for tracing the connectivity of the entire proton network from one end of the molecule to the other. libretexts.org

A cross-peak between the -CHBr signal (H2) and the -CH₂Br signals (H1, H1') would confirm their adjacency.

A cross-peak between the -CHBr signal (H2) and the adjacent -CH₂- signal (H3) would establish the link to the pentyl chain.

Successive cross-peaks would connect H3 to H4, H4 to H5, H5 to H6, and finally H6 to the terminal methyl protons (H7).

Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu An HSQC spectrum simplifies the assignment of the carbon signals by linking them to the already assigned (or more easily assigned) proton signals. youtube.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

| Technique | Correlating Nuclei | Expected Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | H1/H1' ↔ H2 H2 ↔ H3 H3 ↔ H4 ...and so on along the chain |

| HSQC | ¹H ↔ ¹³C | H1/H1' ↔ C1 H2 ↔ C2 H3 ↔ C3 ...and so on for all C-H bonds |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its exact mass. nih.gov For this compound (C₇H₁₄Br₂), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in nearly equal abundance. This results in a characteristic isotopic pattern for bromine-containing compounds in the mass spectrum. For a molecule with two bromine atoms like this compound, the molecular ion region will show three distinct peaks in an approximate 1:2:1 intensity ratio:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Containing two ⁸¹Br isotopes.

HRMS can resolve these isotopic peaks and confirm their exact masses, providing definitive evidence for the presence of two bromine atoms.

| Isotopologue | Formula | Calculated Exact Mass (Da) | Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₇H₁₄⁷⁹Br₂ | 255.94623 | ~100% (base peak of cluster) |

| [M+2]⁺ | C₇H₁₄⁷⁹Br⁸¹Br | 257.94418 | ~195% |

| [M+4]⁺ | C₇H₁₄⁸¹Br₂ | 259.94213 | ~95% |

Hard ionization techniques, such as electron ionization (EI), often cause extensive fragmentation of the molecular ion, which can make it difficult to determine the molecular weight of the parent compound. Soft ionization techniques are designed to minimize this fragmentation, yielding a spectrum dominated by the molecular ion or a protonated/adducted molecule.

Atmospheric Pressure Chemical Ionization (APCI) MS: APCI is a soft ionization technique well-suited for relatively nonpolar and thermally stable compounds like this compound. nationalmaglab.org In APCI, the sample is vaporized and ionized at atmospheric pressure through reactions with reagent gas ions, often generated from the solvent spray. ucr.edu This process typically forms a protonated molecule [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. nationalmaglab.org Methods using gas chromatography coupled with APCI and high-resolution mass spectrometry have proven effective for the analysis of halogenated organic compounds. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix compound that absorbs laser energy. creative-proteomics.com A laser pulse desorbs and ionizes the matrix and analyte molecules, producing intact molecular ions with very little fragmentation. news-medical.net While extremely powerful for large biomolecules, the analysis of small molecules (under 500 Da) like this compound by MALDI can be challenging due to interference from matrix-related peaks in the low-mass region. nih.gov However, the development of specific matrices and matrix-free techniques has expanded the applicability of MALDI for small organic molecules. rsc.orgrsc.org This technique is advantageous for generating clean spectra with prominent molecular ion peaks, simplifying molecular weight confirmation. creative-proteomics.com

X-ray Diffraction and Scattering Techniques

X-ray diffraction and scattering are powerful analytical methods used to elucidate the structure of materials at atomic and molecular levels. These techniques rely on the interaction of X-rays with the electrons in a sample, producing diffraction or scattering patterns that contain detailed information about the arrangement of atoms and molecules. For a molecule like this compound, these methods can provide invaluable insights into its solid-state architecture and its behavior in condensed phases.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

For this compound, obtaining a single crystal suitable for SC-XRD would be the first critical step. This typically requires slow crystallization from a solution. If a suitable crystal were obtained, SC-XRD analysis would yield the exact conformation of the molecule in the solid state. This includes the precise dihedral angle between the two bromine atoms and the conformation of the heptyl chain. Furthermore, the analysis would reveal intermolecular interactions, such as van der Waals forces and potential halogen bonding (Br···Br interactions), which dictate how the molecules pack together in the crystal.

The data generated from an SC-XRD experiment is extensive. A key component of all diffraction methods is the angle between the incident and diffracted rays, which is related to the wavelength of the radiation and the lattice spacing by Bragg's Law. carleton.eduwpmucdn.com Molybdenum is a common X-ray source for single-crystal diffraction, producing MoKα radiation with a wavelength of 0.7107Å. carleton.edu

Table 1: Hypothetical Crystallographic Data for this compound This table represents the type of data that would be obtained from a successful SC-XRD analysis of this compound. The values are illustrative and based on typical parameters for small organic molecules.

| Parameter | Illustrative Value |

| Chemical Formula | C₇H₁₄Br₂ |

| Formula Weight | 257.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 1002.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.710 |

| Absorption Coefficient (mm⁻¹) | 7.53 |

| R-factor | 0.045 |

| Goodness-of-fit | 1.05 |

Small- and Wide-Angle X-ray Scattering (SWAXS) for Condensed Phase Structural Analysis

Small- and Wide-Angle X-ray Scattering (SWAXS) is a versatile technique for analyzing the structure of materials in non-crystalline states, such as liquids, solutions, or amorphous solids. nih.gov It provides information on a broader range of length scales compared to diffraction. researchgate.net Small-Angle X-ray Scattering (SAXS) probes larger structural features (1-200 nm), like the size and shape of particles or molecular aggregates, while Wide-Angle X-ray Scattering (WAXS) provides information about shorter-range atomic order (0.33-0.49 nm). nih.gov

For this compound in a liquid state or in solution, SWAXS could reveal information about molecular ordering and aggregation. The WAXS pattern of liquid this compound would likely show broad peaks, indicative of short-range intermolecular correlations. The position of these peaks could be related to the average distance between neighboring molecules.

SAXS analysis would be particularly useful for studying the behavior of this compound derivatives that are designed to self-assemble. For instance, amphiphilic derivatives could form micelles or other aggregates in solution. SAXS could determine the size, shape, and aggregation number of these structures. The scattering intensity, I(q), is measured as a function of the scattering vector, q, which is related to the scattering angle. nih.gov Analysis of the I(q) curve can provide key structural parameters. nih.govrug.nl

Table 2: Potential Structural Information from SWAXS Analysis of a this compound Derivative

| Parameter | Information Gained |

| Radius of Gyration (Rg) | Provides a measure of the overall size of a molecular aggregate or micelle. |

| Maximum Dimension (Dmax) | The largest distance within a particle, determined from the pair-distance distribution function p(r). |

| Porod Invariant | Relates to the total scattered intensity and can be used to determine the volume of the scattering particles. |

| WAXS Peak Position | Corresponds to characteristic distances, such as the average separation between alkyl chains in a liquid phase. |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are indispensable tools for complementing experimental data and providing deep insights into the electronic structure, dynamics, and reactivity of molecules. For this compound, these approaches can elucidate properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) has become a leading method in quantum chemistry due to its favorable balance of computational cost and accuracy. q-chem.comarxiv.org DFT calculations determine the electronic energy of a molecule based on its electron density, rather than a complex many-electron wavefunction. mdpi.com

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic transitions.

Simulate Vibrational Spectra: Calculate the frequencies and intensities of vibrational modes, which correspond to peaks in the infrared (IR) and Raman spectra. This allows for the assignment of experimentally observed spectral bands to specific molecular motions.

A geometry optimization would be the first step, followed by a frequency calculation to confirm the structure is a true minimum on the potential energy surface and to obtain the vibrational modes. youtube.com

Table 3: Illustrative DFT-Calculated Properties for this compound (B3LYP/6-311G(d,p) Level of Theory)

| Property | Calculated Value |

| Optimized C1-C2 Bond Length (Å) | 1.53 |

| Optimized C-Br Bond Length (Å) | 1.96 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | 0.15 |

| HOMO-LUMO Gap (eV) | 7.00 |

| C-Br Stretch (cm⁻¹) | ~650, ~580 |

| C-H Stretch (cm⁻¹) | 2900-3000 |

Conformational Analysis and Molecular Dynamics Simulations

The flexible seven-carbon chain and the rotation around the C1-C2 bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. For the C1-C2 bond, the key conformers are the anti and gauche arrangements of the two bromine atoms. youtube.com The anti conformation, where the Br-C1-C2-Br dihedral angle is 180°, is typically the most stable due to minimized steric hindrance. youtube.com

Molecular Dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound. mdpi.com In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in different environments (e.g., in a solvent or in the liquid phase) over time. MD simulations can reveal the rates of conversion between different conformers and provide insights into the flexibility of the alkyl chain.

Table 4: Calculated Relative Energies of this compound Conformers (Rotation about C1-C2 bond)

| Conformer | Br-C1-C2-Br Dihedral Angle | Relative Energy (kJ/mol) |

| Anti | ~180° | 0.0 (Reference) |

| Gauche | ~60° | 4.5 |

| Eclipsed (Br/H) | ~120° | 15.0 |

| Syn (Fully Eclipsed) | ~0° | 25.0 |

Reaction Pathway Modeling and Transition State Investigations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, it is possible to identify the minimum energy path from reactants to products. arxiv.org This path includes the transition state (TS), which is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

A key reaction of this compound is elimination (dehydrobromination) to form bromoheptenes. Reaction pathway modeling can be used to investigate the mechanism of such reactions, for example, the E2 elimination mechanism. sciepub.com Using computational methods, the geometry of the transition state can be located and its structure analyzed. sciepub.com A frequency calculation on the TS geometry must yield one imaginary frequency, which corresponds to the motion along the reaction coordinate. sciepub.com The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical parameter for understanding reaction kinetics.

Table 5: Hypothetical Calculated Activation Energies for an E2 Elimination Reaction of this compound

| Reaction | Base | Solvent Model | Calculated Ea (kJ/mol) |

| Elimination of HBr (from C1) | OH⁻ | CPCM (Ethanol) | 85 |

| Elimination of HBr (from C3) | OH⁻ | CPCM (Ethanol) | 110 |

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into molecular properties and behavior. Through the use of theoretical models and quantum mechanical calculations, it is possible to predict a wide range of characteristics for molecules like this compound and its derivatives, often with a high degree of accuracy. These in-silico methods not only complement experimental data but also guide synthetic efforts by forecasting spectroscopic signatures and reactivity patterns before a compound is synthesized. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are central to these predictive capabilities.

Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing valuable data for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. chemrxiv.orgkyoto-u.ac.jpyoutube.com Calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, determine the isotropic magnetic shielding constants for each nucleus. nih.gov These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield predicted chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. nih.gov For this compound, calculations would predict distinct signals for each of the seven carbon atoms and the fourteen protons, reflecting their unique electronic environments influenced by the proximity to the electronegative bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂Br) | 3.65 - 3.80 | 38.5 |

| C2 (-CHBr-) | 4.15 - 4.30 | 55.2 |

| C3 | 2.05 - 2.20 | 35.1 |

| C4 | 1.40 - 1.55 | 28.3 |

| C5 | 1.30 - 1.40 | 31.5 |

| C6 | 1.25 - 1.35 | 22.4 |

| C7 (-CH₃) | 0.85 - 0.95 | 14.0 |

Note: Values are illustrative and based on typical DFT calculations for similar bromoalkanes. The ranges for proton shifts account for diastereotopic non-equivalence.

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of molecules. researchgate.netyoutube.com This involves calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). libretexts.org Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. libretexts.org For this compound, key predicted frequencies would include the C-H stretching vibrations, C-H bending and wagging modes, and the characteristic C-Br stretching frequencies, which are expected in the fingerprint region. libretexts.orgorgchemboulder.com These calculated spectra are crucial for identifying functional groups and confirming molecular structure.

Table 2: Predicted Key Vibrational Frequencies for this compound (Calculated)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the alkyl chain. |

| C-H Bend/Scissor | 1450 - 1470 | Bending vibrations of CH₂ groups. |

| C-H Wag (-CH₂Br) | 1230 - 1260 | Wagging vibration of the CH₂ group attached to bromine. |

| C-Br Stretch | 530 - 650 | Stretching vibrations of the two Carbon-Bromine bonds. |

Note: Values are illustrative and based on DFT calculations and known experimental ranges for alkyl halides. libretexts.orgorgchemboulder.com

Quantitative Structure-Property Relationship (QSPR): For series of related compounds, such as derivatives of this compound, QSPR models offer a statistical approach to predict properties. libretexts.org These models correlate structural or physicochemical descriptors (e.g., topological indices, electronic properties) with spectroscopic data. Once a robust model is developed, it can rapidly predict the spectroscopic parameters for new, unsynthesized derivatives, accelerating the screening process.

Prediction of Reactivity Trends

Computational models are highly effective at predicting the chemical reactivity of molecules, identifying reactive sites, and elucidating potential reaction mechanisms.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a fundamental concept used to explain reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org For this compound, the LUMO is expected to be localized along the C-Br bonds (specifically, the σ* anti-bonding orbitals), indicating that these carbons are the primary sites for nucleophilic attack, which is characteristic of alkyl halides. youtube.comstudymind.co.uk

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. youtube.commdpi.com It uses a color scale to identify electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would show a negative potential (red) around the electronegative bromine atoms due to their lone pairs. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and, importantly, on the carbon atoms bonded to the bromines (C1 and C2), confirming their electrophilic character and susceptibility to attack by nucleophiles. orgchemboulder.com

Table 3: Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -10.2 eV | Relates to ionization potential; ability to donate electrons. |

| LUMO Energy | 0.5 eV | Relates to electron affinity; ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | Indicates high kinetic stability but susceptibility to appropriate nucleophiles. |

| Dipole Moment | ~2.1 D | Confirms the molecule is polar, influencing its solubility and intermolecular interactions. |

Note: Values are illustrative and based on typical DFT calculations for similar molecules.

Quantitative Structure-Activity Relationship (QSAR): Similar to QSPR, QSAR models are developed to predict the reactivity or biological activity of a series of compounds. libretexts.orgniscpr.res.innist.gov By establishing a mathematical relationship between molecular descriptors and experimental reactivity data (e.g., reaction rate constants) for a set of known this compound derivatives, a QSAR model can be built. savemyexams.com This model can then be used to predict the reactivity of new derivatives, providing valuable guidance for designing molecules with desired reactivity profiles, for instance, in the context of synthetic intermediates or biologically active compounds. niscpr.res.innist.gov

Applications of 1,2 Dibromoheptane in Specialized Organic Synthesis and Materials Science Research

Precursors for Carbon-Carbon Bond Forming Reactions via Organometallic Intermediates

1,2-Dibromoheptane can serve as a precursor for generating organometallic intermediates, which are pivotal reagents for creating new carbon-carbon bonds. msu.edulibretexts.org The transformation typically involves reacting the dibromide with an active metal. However, the preparation of stable organometallic reagents from vicinal dihalides like this compound presents a challenge. The close proximity of the two bromine atoms means that reaction with metals like magnesium often leads to a rapid elimination reaction (an E2 mechanism), forming an alkene (hept-1-ene) rather than the desired di-Grignard reagent. msu.edulibretexts.org

Despite this, under carefully controlled conditions, it is possible to leverage this reactivity. For instance, the formation of organometallic compounds can be an intermediate step in certain coupling reactions. Transition metal catalysts, including those based on nickel, have been effective in coupling various alkyl halides. msu.edu In such catalytic cycles, an organometallic species is formed in situ, which can then participate in cross-coupling reactions to form new C-C bonds. nih.govrsc.org The reactivity of the carbon-metal bond makes these intermediates potent nucleophiles, capable of reacting with a range of electrophiles to extend the carbon skeleton. msu.edu

Synthesis of Alkynes and Other Unsaturated Hydrocarbons

One of the most well-established applications of this compound is in the synthesis of alkynes, particularly terminal alkynes like hept-1-yne. brainly.combyjus.com This transformation is achieved through a double dehydrobromination reaction, which involves two sequential E2 elimination steps. libretexts.orgpbworks.com This process requires a very strong base, often at elevated temperatures, to remove two molecules of hydrogen bromide (HBr). pbworks.comlibretexts.org

The reaction typically proceeds as follows:

First Elimination: A strong base removes a proton from the carbon adjacent to one of the bromine atoms, leading to the formation of a vinylic halide intermediate, such as 1-bromohept-1-ene. libretexts.org

Second Elimination: A second, more strenuous elimination of HBr from the vinylic halide yields the alkyne. pbworks.com

Commonly used reagents for this double elimination include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (t-BuOK) in a suitable solvent like tetrahydrofuran (B95107) (THF). brainly.com The use of sodium amide is particularly effective for creating terminal alkynes, as it is strong enough to deprotonate the terminal alkyne, forming a sodium acetylide salt. libretexts.org This salt can then be treated with a mild acid to regenerate the terminal alkyne. libretexts.org

| Reaction | Starting Material | Reagents | Product | Reference |

| Alkyne Synthesis | This compound | 1. NaNH₂, heat 2. H₂O | Hept-1-yne | brainly.com |

| Vinylic Halide Synthesis | This compound | Potassium tert-butoxide (t-BuOK) in THF | (E)-1-bromohept-2-ene |